molecular formula C17H15N3O3S B2864683 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide CAS No. 896357-76-9

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2864683
CAS No.: 896357-76-9
M. Wt: 341.39
InChI Key: VVZCCDWXDKSOHR-UHFFFAOYSA-N
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Description

“N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide” is a compound that contains an oxadiazole scaffold . Oxadiazole scaffolds are known to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Scientific Research Applications

Enzymatic Activity Modulation

Compounds containing the 1,3,4-oxadiazole moiety, such as N-{5-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide, have been studied for their effects on enzyme activities. Specifically, their impact on the activities of transferase enzymes like GOT, GPT, and γ-GT has been documented. Such compounds can activate GOT and GPT activities while inhibiting γ-GT activity, with these effects intensifying at higher concentrations (I. H. Tomi, A. J. Al-qaisi, Z. H. Al-Qaisi, 2010).

Antimicrobial Applications

Derivatives of 1,3,4-oxadiazole, similar in structure to the compound of interest, have been synthesized and evaluated for antimicrobial activities. For example, compounds like N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been tested against various bacteria and fungi, showing potential therapeutic intervention for microbial diseases (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Pharmacological Evaluation

Research has also focused on evaluating the pharmacological potential of 1,3,4-oxadiazole derivatives, including their toxicity assessment, tumor inhibition capabilities, and analgesic and anti-inflammatory actions. Such studies provide insights into the therapeutic potentials of these compounds, offering avenues for developing new treatments (M. Faheem, 2018).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds containing the 1,3,4-oxadiazole ring, such as the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride leading to unexpected products, highlight the complexity and the fascinating chemistry of these compounds. Such studies contribute to a deeper understanding of the chemical behavior and properties of 1,3,4-oxadiazole derivatives (W. Szczepankiewicz, J. Suwiński, Z. Karczmarzyk, 2004).

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)16-19-20-17(23-16)18-15(21)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZCCDWXDKSOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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